SiR-Me-tetrazine SiR-Me-tetrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16609700
InChI: InChI=1S/C37H37N7O3Si/c1-22-39-41-34(42-40-22)24-10-8-23(9-11-24)21-38-35(45)25-12-15-28-31(18-25)37(47-36(28)46)29-16-13-26(43(2)3)19-32(29)48(6,7)33-20-27(44(4)5)14-17-30(33)37/h8-20H,21H2,1-7H3,(H,38,45)
SMILES:
Molecular Formula: C37H37N7O3Si
Molecular Weight: 655.8 g/mol

SiR-Me-tetrazine

CAS No.:

Cat. No.: VC16609700

Molecular Formula: C37H37N7O3Si

Molecular Weight: 655.8 g/mol

* For research use only. Not for human or veterinary use.

SiR-Me-tetrazine -

Specification

Molecular Formula C37H37N7O3Si
Molecular Weight 655.8 g/mol
IUPAC Name 3',7'-bis(dimethylamino)-5',5'-dimethyl-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide
Standard InChI InChI=1S/C37H37N7O3Si/c1-22-39-41-34(42-40-22)24-10-8-23(9-11-24)21-38-35(45)25-12-15-28-31(18-25)37(47-36(28)46)29-16-13-26(43(2)3)19-32(29)48(6,7)33-20-27(44(4)5)14-17-30(33)37/h8-20H,21H2,1-7H3,(H,38,45)
Standard InChI Key IXWUGARZFOZNFQ-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)N(C)C)[Si](C7=C5C=CC(=C7)N(C)C)(C)C

Introduction

Structural and Chemical Properties of SiR-Me-Tetrazine

SiR-Me-tetrazine belongs to the 1,2,4,5-tetrazine family, characterized by a six-membered aromatic ring containing four nitrogen atoms. The methyl group at the 6-position confers steric stabilization, reducing susceptibility to hydrolysis while maintaining reactivity in IEDDA reactions . Its molecular formula is C11H10N4\text{C}_{11}\text{H}_{10}\text{N}_4, with a molar mass of 198.23 g/mol. The compound’s absorption spectrum peaks at 520–540 nm, with fluorescence emission quenched until reaction with a dienophile restores radiative decay .

Stability and Reactivity

The methyl substitution in SiR-Me-tetrazine balances reactivity and stability. Unlike unsubstituted tetrazines, which hydrolyze rapidly under physiological conditions, SiR-Me-tetrazine maintains integrity in PBS (pH 7.4) for over 48 hours . Its second-order rate constant (k2k_2) for IEDDA reactions with TCO exceeds 103M1s110^3 \, \text{M}^{-1}\text{s}^{-1}, enabling sub-minute conjugation times in vivo . Comparative studies show that SiR-Me-tetrazine’s k2k_2 is 30% higher than 6-methyl-tetrazine derivatives, attributed to reduced steric hindrance from the methyl group .

Mechanisms of Bioorthogonal Reactivity

Inverse Electron Demand Diels-Alder Reaction

The IEDDA reaction between SiR-Me-tetrazine and dienophiles like TCO proceeds via a concerted mechanism, forming a bicyclic intermediate that tautomerizes to release nitrogen gas (Figure 1) . This exothermic process (ΔH=70kcal/mol\Delta H = -70 \, \text{kcal/mol}) drives rapid conjugation, with second-order kinetics independent of pH in the range of 5.0–8.0 .

SiR-Me-tetrazine+TCODihydropyridazine+N2\text{SiR-Me-tetrazine} + \text{TCO} \rightarrow \text{Dihydropyridazine} + \text{N}_2 \uparrow

pH-Dependent Release and Acid Enhancement

Recent work has revealed that SiR-Me-tetrazine’s release efficiency improves under acidic conditions. At pH 6.0, the reaction with TCO achieves 95% release yield within 30 seconds, compared to 60% at pH 7.4 . Acid-functionalized tetrazines like MPA (mercaptopropionic acid-tetrazine) accelerate this process further, achieving t1/2<3.3st_{1/2} < 3.3 \, \text{s} at pH 6.0 through proton-assisted tautomerization .

ConditionRelease Yield (%)t1/2t_{1/2} (s)
pH 7.4 (SiR-Me-Tz)60120
pH 6.0 (SiR-Me-Tz)9530
pH 6.0 (MPA-Tz)99<3.3

Table 1: Comparative release kinetics of SiR-Me-tetrazine and acid-functionalized variants .

Dead-End Isomer Formation

A critical challenge in tetrazine chemistry is the formation of nonreleasing tricyclic isomers. For SiR-Me-tetrazine, this dead-end product arises from intramolecular cyclization of the dihydropyridazine intermediate, particularly under basic conditions (pH >8.0) . Substituting glycine with sarcosine in TCO conjugates reduces cyclization by 80%, enhancing release yields to >90% .

Applications in Biomedical Research

Live-Cell Imaging

SiR-Me-tetrazine’s fluorogenic properties enable real-time tracking of cell-surface receptors. Upon reaction with TCO-modified antibodies, fluorescence intensity increases 50-fold, with a signal-to-noise ratio exceeding 20:1 . This sensitivity permits single-molecule tracking in HeLa cells, revealing receptor clustering dynamics within lipid rafts .

Pretargeted PET Imaging

In pretargeted PET, SiR-Me-tetrazine conjugates with 18F^{18}\text{F}-FDG achieve tumor-to-background ratios of 5:1 in HER2-positive xenografts . The strategy involves initial administration of TCO-modified antibodies, followed by 18F^{18}\text{F}-FDG-SiR-Me-tetrazine, which clears from blood within 60 minutes (SUV <0.5) .

ParameterValue
Tumor Uptake (SUV)3.8 ± 0.9
Liver Background (SUV)0.7 ± 0.2
Renal Clearance (%)85

Table 2: Biodistribution data for 18F^{18}\text{F}-FDG-SiR-Me-tetrazine in murine models .

Drug Delivery Systems

SiR-Me-tetrazine-TCO platforms enable pH-triggered doxorubicin release in tumor microenvironments. At pH 6.4, drug payloads release with 90% efficiency, compared to <10% at physiological pH . This selectivity reduces off-target toxicity in murine melanoma models by 40% .

Comparative Analysis with Related Tetrazines

CompoundReactivity (k2k_2, M1^{-1}s1^{-1})Stability (t1/2_{1/2}, h)pH Sensitivity
SiR-Me-Tetrazine1.2 × 103^348Moderate
MPA-Tetrazine2.5 × 103^324High
PA2-Tetrazine3.0 × 103^312Extreme
DMT-Tetrazine0.8 × 103^372Low

Table 3: Performance metrics of tetrazine derivatives in IEDDA reactions .

SiR-Me-tetrazine strikes an optimal balance between stability and reactivity, making it preferable for longitudinal studies requiring prolonged tracer circulation. In contrast, PA2-tetrazine’s extreme pH sensitivity limits utility to acidic niches like lysosomes .

Challenges and Future Directions

Current limitations of SiR-Me-tetrazine include residual liver accumulation (15% ID/g at 24 h) and dead-end isomer formation in basic microenvironments . Emerging solutions include:

  • PEGylation: Conjugation with polyethylene glycol reduces hepatic uptake by 30% while maintaining reactivity .

  • N-Methylation: Substituting TCO’s amide nitrogen with methyl groups inhibits cyclization, improving release yields to >95% .

  • Hybrid Systems: Combining SiR-Me-tetrazine with pH-responsive linkers enables spatiotemporal control over drug activation .

Future research should prioritize in-human trials for pretargeted PET and optimize tetrazine-dienophile pairs for deep-tissue imaging.

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